2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide
Description
The compound 2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide belongs to the 1,2,4-triazin-3-ylthioacetamide class, characterized by a triazine core functionalized with a sulfur-linked acetamide group. Its structure features:
- A 4-chlorobenzyl substituent at position 6 of the triazine ring.
- A 3-fluorophenyl group attached to the acetamide nitrogen.
- A ketone (5-oxo) and amino (4-amino) group on the triazine scaffold.
Properties
IUPAC Name |
2-[[4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN5O2S/c19-12-6-4-11(5-7-12)8-15-17(27)25(21)18(24-23-15)28-10-16(26)22-14-3-1-2-13(20)9-14/h1-7,9H,8,10,21H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAMGCZZSQRHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide, with the CAS number 886962-87-4, belongs to a class of triazine derivatives known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 429.9 g/mol. The structure features a triazine core, which is known for its bioactive properties.
| Property | Value |
|---|---|
| CAS Number | 886962-87-4 |
| Molecular Formula | |
| Molecular Weight | 429.9 g/mol |
Antibacterial Activity
- Mechanism of Action : The triazine scaffold is recognized for its ability to inhibit bacterial growth through various mechanisms, including interference with DNA synthesis and cell wall synthesis.
- Case Studies : In vitro studies have demonstrated that derivatives of triazine compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- A study reported that similar triazole derivatives had minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
- Another research indicated that compounds with the triazole moiety showed higher potency than traditional antibiotics like chloramphenicol .
Antifungal Activity
The compound's antifungal properties are also noteworthy:
- Efficacy : Triazole derivatives have been shown to inhibit fungal growth effectively. For example, compounds with similar structures demonstrated MICs as low as 0.5 μg/mL against Candida albicans .
- Research Findings : A comparative analysis showed that some triazole-based compounds were more effective than fluconazole in treating fungal infections .
Other Pharmacological Activities
- Antioxidant Properties : Research indicates that triazine derivatives possess antioxidant capabilities, which can mitigate oxidative stress-related damage in cells .
- Neuroprotective Effects : Some studies suggest potential neuroprotective effects, making them candidates for further research in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Substituents Influence : The presence of electron-withdrawing groups (like the fluorophenyl moiety) enhances antibacterial activity by increasing the compound's lipophilicity and membrane penetration .
- Triazine Core Importance : The triazine structure is pivotal for its biological activity; modifications at specific positions can significantly alter efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound shares structural similarities with two derivatives reported in the literature ().
Structural and Molecular Comparisons
*Calculated based on molecular formulas.
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The target compound’s 4-chlorobenzyl and 3-fluorophenyl groups introduce stronger electron-withdrawing effects compared to the methyl () and 4-methylbenzyl () substituents. This may influence solubility, metabolic stability, and receptor binding.
Molecular Weight and Hydrophobicity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
